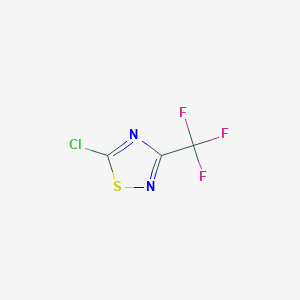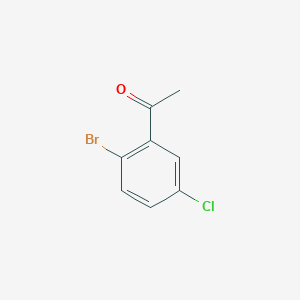
1-(2-Bromo-5-chlorophenyl)ethanone
Übersicht
Beschreibung
“1-(2-Bromo-5-chlorophenyl)ethanone” is a chemical compound with the CAS Number: 935-99-9. It has a molecular weight of 233.49 . The compound appears as a colorless to pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of “1-(2-Bromo-5-chlorophenyl)ethanone” can be achieved through bromination of o-chlorophenyl ethanone . A mixture of phenyl and o-chlorophenyl ethanone is added to a reaction pot. Bromine is then added dropwise at room temperature until the reaction mixture decolorizes. After the addition of bromine is complete, the mixture is stirred for an hour .Molecular Structure Analysis
The InChI code for “1-(2-Bromo-5-chlorophenyl)ethanone” is 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 . This indicates that the compound has a carbon backbone with bromine and chlorine substituents on the phenyl ring and a carbonyl group attached to the ethyl group.Chemical Reactions Analysis
The compound can undergo various reactions due to the presence of the carbonyl group and halogen substituents. For instance, it can react with methylmagnesium bromide to form a Grignard reagent, which can then be used in various organic synthesis reactions .Physical And Chemical Properties Analysis
“1-(2-Bromo-5-chlorophenyl)ethanone” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 233.49 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.1 .Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-5-chlorophenyl)ethanone: Scientific Research Applications
Pharmaceutical Synthesis: This compound can be used as an intermediate in the synthesis of various pharmaceuticals. For example, it may be involved in the production of imidazole-containing compounds, which have shown potential in antimicrobial treatments .
Organic Synthesis: It can serve as a precursor in organic synthesis processes. The related compound 2-bromo-1-aryl-1-ethanone has been used in catalytic methodologies for synthesizing hydrazine derivatives .
Impurity Control: In the pharmaceutical industry, controlling and preventing process-related impurities is crucial. Compounds like 1-(2-Bromo-5-chlorophenyl)ethanone could play a role in this aspect of drug manufacturing .
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The compound has been mentioned in various peer-reviewed papers and technical documents . These documents likely contain more detailed information about the compound’s properties, synthesis, and potential applications.
Wirkmechanismus
Target of Action
The primary targets of 1-(2-Bromo-5-chlorophenyl)ethanone are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s biological targets, it’s challenging to summarize the affected biochemical pathways
Pharmacokinetics
Its physicochemical properties suggest that it may have high gi absorption and could potentially cross the blood-brain barrier . Its lipophilicity (Log Po/w) is 2.1, suggesting it could be well-absorbed and distributed in the body .
Result of Action
The specific molecular and cellular effects of 1-(2-Bromo-5-chlorophenyl)ethanone’s action are currently unknown . More research is needed to understand its biological activity and potential therapeutic effects.
Action Environment
The action of 1-(2-Bromo-5-chlorophenyl)ethanone could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Eigenschaften
IUPAC Name |
1-(2-bromo-5-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQAWQMDMPBDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500054 | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-chlorophenyl)ethanone | |
CAS RN |
935-99-9 | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromo-5-chlorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


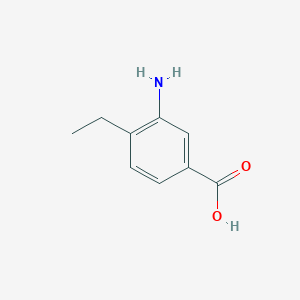

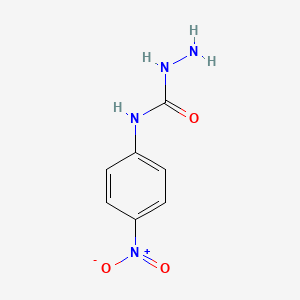


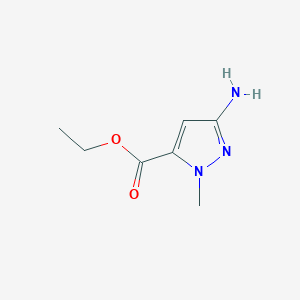
![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)

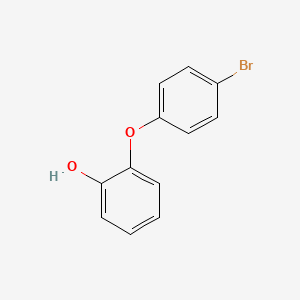

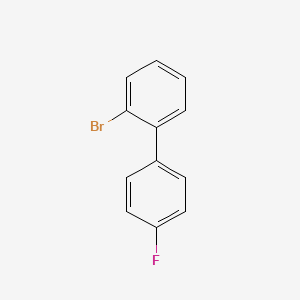
![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)
